![molecular formula C15H21N5O3 B2518296 8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-72-6](/img/structure/B2518296.png)
8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
カタログ番号 B2518296
CAS番号:
876902-72-6
分子量: 319.365
InChIキー: ULZWRAFQOGZBQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purines are a group of organic compounds that consist of a two-ring structure, containing four nitrogen atoms and two carbon atoms . They are the most widely occurring nitrogen-containing heterocycles in nature .
Synthesis Analysis
The synthesis of purine derivatives often involves the use of a purine base, such as adenine or guanine, as a starting point. Various functional groups can then be added to this base to create the desired compound .Molecular Structure Analysis
The basic structure of a purine consists of a six-membered pyrimidine ring and a five-membered imidazole ring fused together. Four nitrogen atoms exist in positions 1, 3, 7, and 9 .Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the purine base. For example, they can participate in nucleophilic substitution reactions, or they can be phosphorylated to form nucleotides .Physical And Chemical Properties Analysis
The physical and chemical properties of a purine derivative will depend on its specific structure. For example, purine itself is a weak acid and an even weaker base. It is also aromatic and water-soluble .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Derivatives: Research has explored the synthesis of various purine derivatives, including imidazo[2,1-f]purine derivatives, for their potential biological activities. These syntheses often involve innovative methodologies to introduce substituents that could affect biological activity or pharmacokinetic properties (Ostrovskyi et al., 2011).
- Chemical Characterization: Studies on the chemical properties of purine and imidazole derivatives, including spectroscopic analysis and reactivity profiles, contribute to our understanding of their structural characteristics and potential reactivity (Barlin & Fenn, 1983).
Biological Activities and Pharmacological Potential
- Antimycobacterial Activity: Imidazole derivatives have been designed and synthesized with the aim of mimicking parts of the structure of potent antimycobacterial agents, showing varying degrees of in vitro activity against mycobacterial strains (Miranda & Gundersen, 2009).
- Antidepressant and Anxiolytic Potential: Certain imidazo[2,1-f]purine-2,4-dione derivatives exhibit properties suggestive of potential antidepressant and anxiolytic activities, as demonstrated through in vivo animal studies (Zagórska et al., 2009).
- A(3) Adenosine Receptor Antagonism: Structure-activity relationship (SAR) studies on purine derivatives have highlighted their role as A(3) adenosine receptor antagonists, which could be relevant in the development of therapeutics for various conditions, including inflammation and cancer (Baraldi et al., 2008).
Synthetic and Medicinal Chemistry Applications
- Solid-Phase Synthesis: The development of solid-phase synthesis techniques for purine derivatives, including xanthine derivatives, facilitates the exploration of novel compounds with potential pharmacological applications (Lee et al., 2016).
- Design and Synthesis of Hypoglycemic Agents: Imidazopyridine thiazolidine-2,4-diones, designed as analogues of known hypoglycemic compounds, show promise in preclinical studies for their hypoglycemic activity, indicating their potential as therapeutic agents for diabetes (Oguchi et al., 2000).
作用機序
将来の方向性
特性
IUPAC Name |
6-(3-methoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-9-10(2)20-11-12(17(3)15(22)18(4)13(11)21)16-14(20)19(9)7-6-8-23-5/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZWRAFQOGZBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
D-ribofuranosyl-oxazolidinone
2508-81-8

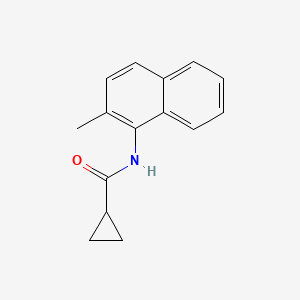
![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)
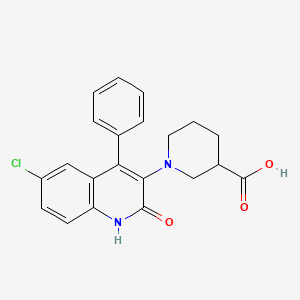
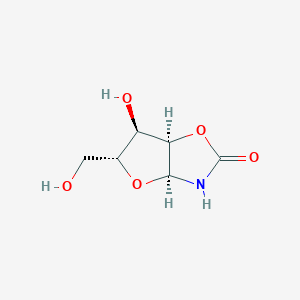
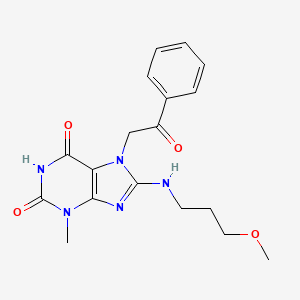
![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine](/img/structure/B2518224.png)


![N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2518228.png)

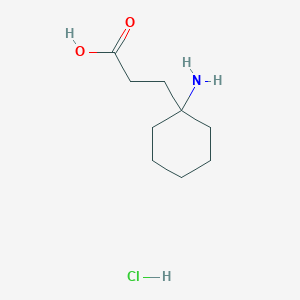
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2518233.png)
![2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2518236.png)